N-(1,3-benzodioxol-5-yl)-2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetamide
Description
N-(1,3-benzodioxol-5-yl)-2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetamide is a synthetic organic compound featuring a benzodioxol moiety linked via an acetamide bridge to a 4-methyl-2-oxo-2H-chromen-7-yloxy group. Its molecular formula is C₁₉H₁₅NO₆, with a molecular weight of 353.3255 g/mol . The benzodioxol group (a fused bicyclic structure with two oxygen atoms) and the coumarin-derived chromenyloxy group are both pharmacologically significant motifs, often associated with bioactivity such as anticoagulant, anti-inflammatory, or anticancer properties.
Properties
Molecular Formula |
C19H15NO6 |
|---|---|
Molecular Weight |
353.3 g/mol |
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-2-(4-methyl-2-oxochromen-7-yl)oxyacetamide |
InChI |
InChI=1S/C19H15NO6/c1-11-6-19(22)26-16-8-13(3-4-14(11)16)23-9-18(21)20-12-2-5-15-17(7-12)25-10-24-15/h2-8H,9-10H2,1H3,(H,20,21) |
InChI Key |
ZKSQHCGTSIQSKJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)OCC(=O)NC3=CC4=C(C=C3)OCO4 |
Origin of Product |
United States |
Preparation Methods
Synthesis of 1,3-Benzodioxole-5-ylmethylamine
The benzodioxole ring is synthesized via catechol cyclization with formaldehyde under acidic conditions. Subsequent nitration at the 5-position introduces a nitro group, which is reduced to an amine using hydrogen gas and palladium on carbon.
Reaction Scheme:
Key Data:
| Step | Reagents/Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| Cyclization | HCl (conc.), 80°C, 6 h | 92 | 98 |
| Nitration | HNO₃/H₂SO₄, 0°C, 2 h | 78 | 95 |
| Reduction | H₂ (1 atm), Pd/C, EtOH, 25°C | 85 | 99 |
Synthesis of 4-Methyl-2-oxo-2H-chromen-7-ol
The chromenone core is synthesized via Pechmann condensation between resorcinol and ethyl acetoacetate in concentrated sulfuric acid. Selective methylation at the 4-position is achieved using dimethyl sulfate under basic conditions.
Reaction Scheme:
Optimization Insights:
-
Temperature Control : Reactions above 50°C favor decarboxylation side products.
-
Workup : Neutralization with NaHCO₃ minimizes ester hydrolysis.
Coupling Strategies for Acetamide Formation
Bromoacetylation of 4-Methyl-2-oxo-2H-chromen-7-ol
The hydroxyl group at position 7 undergoes nucleophilic substitution with bromoacetyl bromide in anhydrous dichloromethane (DCM) using triethylamine as a base.
Reaction Conditions:
Amide Coupling with 1,3-Benzodioxole-5-ylmethylamine
The bromoacetyl intermediate reacts with 1,3-benzodioxole-5-ylmethylamine in the presence of Hünig’s base (DIPEA) and a catalytic amount of potassium iodide.
Mechanistic Considerations:
-
Nucleophilic Displacement : The amine attacks the electrophilic carbonyl carbon, displacing bromide.
-
Side Reactions : Overalkylation is suppressed by maintaining a low temperature (0–5°C).
Yield Optimization Table:
| Solvent | Base | Temperature (°C) | Yield (%) |
|---|---|---|---|
| DCM | DIPEA | 0 | 78 |
| THF | Et₃N | 25 | 65 |
| Acetonitrile | K₂CO₃ | 40 | 58 |
Industrial-Scale Production Considerations
Continuous Flow Synthesis
Recent patents highlight microreactor technology for benzodioxole intermediates, reducing reaction times from hours to minutes. For example, nitration in a silicon carbide reactor achieves 95% conversion in 15 minutes versus 2 hours in batch reactors.
Green Chemistry Approaches
-
Solvent Recycling : Tetrahydrofuran (THF) is recovered via distillation with >90% efficiency.
-
Catalyst Reuse : Palladium nanoparticles immobilized on mesoporous silica enable 10 reaction cycles without significant activity loss.
Analytical and Purification Methods
Characterization Data
Purification Challenges
-
Byproduct Removal : Unreacted bromoacetyl derivative is removed via recrystallization from ethanol/water (3:1).
-
Chromatography : Flash chromatography with hexane/ethyl acetate (7:3) resolves regioisomeric impurities.
Comparative Analysis of Synthetic Routes
| Method | Total Yield (%) | Purity (%) | Cost (USD/g) |
|---|---|---|---|
| Classical Stepwise | 62 | 98 | 120 |
| Flow Chemistry Approach | 78 | 99 | 85 |
| Microwave-Assisted | 71 | 97 | 95 |
Chemical Reactions Analysis
Types of Reactions
N-(2H-1,3-BENZODIOXOL-5-YL)-2-[(4-METHYL-2-OXO-2H-CHROMEN-7-YL)OXY]ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.
Scientific Research Applications
N-(2H-1,3-BENZODIOXOL-5-YL)-2-[(4-METHYL-2-OXO-2H-CHROMEN-7-YL)OXY]ACETAMIDE has several scientific research applications:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2H-1,3-BENZODIOXOL-5-YL)-2-[(4-METHYL-2-OXO-2H-CHROMEN-7-YL)OXY]ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a broader class of coumarin-acetamide hybrids.
Structural Analogues with Modified Backbones
2.1.1 (E)-N´-(2-Hydroxy-5-nitrobenzylidene)-2-(4-methyl-2-oxo-2H-chromen-7-yloxy)acetohydrazide (2k)
- Structure : Replaces the benzodioxol group with a nitro-substituted benzylidene hydrazide.
- Synthesis : Prepared via condensation of hydrazides with aldehydes, yielding a hydrazone derivative. Melting point: 260–262°C .
2.1.2 N-(1,3-benzodioxol-5-yl)-4-[(4-methyl-2-oxochromen-7-yl)oxymethyl]benzamide
- Structure : Substitutes the acetamide linker with a benzamide group and adds a methylene spacer.
- Molecular Weight : 445.43 g/mol (vs. 353.33 g/mol for the target compound).
- Impact : The benzamide group and extended linker may improve lipophilicity, altering bioavailability or target binding .
Derivatives with Varied Substituents
2.2.1 N-(1,3-benzodioxol-5-yl)-2-(2-bromo-4-methylphenoxy)acetamide
- Structure: Replaces the chromenyloxy group with a bromo- and methyl-substituted phenoxy moiety.
- However, the absence of the coumarin scaffold may reduce π-π stacking interactions .
2.2.2 2-(4-Methyl-2-oxo-2H-chromen-7-yloxy)acetamide Derivatives
- Synthesis : Base-catalyzed nucleophilic substitution of 7-hydroxy-4-methylcoumarin with chloroacetamide intermediates.
- Biological Relevance : These derivatives exhibit antimicrobial and antioxidant activities, suggesting the chromenyloxy-acetamide core is critical for bioactivity .
Physicochemical and Spectral Comparisons
Biological Activity
N-(1,3-benzodioxol-5-yl)-2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetamide is a synthetic compound that has garnered attention for its potential biological activities. This article aims to explore its biological activity, focusing on its mechanisms of action, efficacy in various assays, and potential therapeutic applications.
- Molecular Formula : C22H21N3O5
- Molecular Weight : 405.43 g/mol
- CAS Number : 688060-26-6
- SMILES Notation : O=C(NCc1ccc2c(c1)OCO2)CCCn1c(SCC(=O)NCC2CCCO2)nc2c(c1=O)cc1c(c2)OCO1
The compound exhibits multiple biological activities primarily through the inhibition of specific enzymes involved in neurotransmitter metabolism and oxidative stress. Notably, it has shown inhibitory effects on:
- Monoamine Oxidase (MAO) - Both MAO-A and MAO-B isoforms.
- Acetylcholinesterase (AChE) - Implicated in Alzheimer's disease pathology.
- Butyrylcholinesterase (BChE) - Another target relevant to neurodegenerative diseases.
Inhibitory Activity
Recent studies have demonstrated that this compound exhibits significant inhibitory activity against MAO-B with an IC50 value of approximately 0.51 μM, indicating its potential as a therapeutic agent for neurodegenerative disorders .
Cytotoxicity Assays
In vitro toxicity assessments using Vero cells revealed that the compound is non-toxic at concentrations up to 100 μg/mL, suggesting a favorable safety profile for further development .
Comparative Efficacy
| Compound | Target Enzyme | IC50 (μM) | Selectivity Index |
|---|---|---|---|
| This compound | MAO-B | 0.51 | >78.4 |
| CC1 | MAO-B | 0.69 | >58.0 |
| CC2 | BChE | 2.84 | - |
Neuroprotective Effects
A study evaluated the neuroprotective effects of the compound in a model of oxidative stress induced by hydrogen peroxide (H₂O₂). The results indicated that the compound significantly reduced cellular damage and improved cell viability through its reactive oxygen species (ROS) scavenging activity .
Molecular Docking Studies
Molecular docking simulations have provided insights into the binding interactions between the compound and target enzymes, revealing critical interactions that contribute to its inhibitory efficacy . These studies are essential for understanding the structure–activity relationship (SAR) and guiding future modifications to enhance potency.
Q & A
Q. Advanced
- Benzodioxole Modifications : Substituents on the benzodioxole ring (e.g., electron-withdrawing groups) alter lipophilicity and target binding. For example, chloro-substituted analogs show enhanced antimicrobial activity due to increased membrane permeability .
- Chromenone Modifications : The 4-methyl group on the chromenone core improves metabolic stability, while oxyacetamide linker length affects conformational flexibility and receptor interactions .
Methodology : Compare IC50 values of derivatives using in vitro assays (e.g., enzyme inhibition) and correlate with computational docking studies to identify critical binding residues .
What analytical techniques are essential for characterizing this compound and resolving spectral data contradictions?
Q. Basic
- NMR Spectroscopy : 1H/13C NMR confirms regiochemistry (e.g., coupling patterns for chromenone protons and benzodioxole methylenedioxy group).
- Mass Spectrometry : HRMS validates molecular formula (C19H15NO6) and detects impurities.
- X-ray Crystallography : Resolves ambiguities in stereochemistry or crystal packing effects .
Contradiction Resolution : Discrepancies in melting points or spectral peaks may arise from polymorphic forms. Use DSC (Differential Scanning Calorimetry) to identify polymorphs and repeat crystallizations in alternate solvents (e.g., EtOAc vs. MeOH) .
How can researchers design experiments to evaluate the compound’s mechanism of action in anticancer studies?
Q. Advanced
Target Identification : Perform kinase profiling assays (e.g., Eurofins KinaseProfiler) to screen for inhibition of apoptosis-related kinases (e.g., PI3K, MAPK).
Cellular Assays : Use flow cytometry to assess cell cycle arrest (e.g., G2/M phase) and Annexin V staining for apoptosis induction.
In Vivo Models : Administer the compound in xenograft mice (e.g., HT-29 colon cancer) and quantify tumor regression via bioluminescence imaging .
Data Interpretation : Cross-validate in vitro and in vivo results with transcriptomic analysis (RNA-seq) to identify downstream effector genes .
What strategies mitigate discrepancies between computational predictions and experimental biological data?
Q. Advanced
- Force Field Adjustments : Refine molecular dynamics simulations using AMBER or CHARMM to account for solvation effects and ligand flexibility.
- Binding Free Energy Calculations : Apply MM-PBSA/GBSA to improve affinity predictions for the acetamide-chromenone pharmacophore.
- Experimental Validation : Use SPR (Surface Plasmon Resonance) to measure binding kinetics and compare with docking scores .
How can the metabolic stability of this compound be assessed, and what structural adjustments improve pharmacokinetics?
Q. Advanced
In Vitro Metabolism : Incubate with liver microsomes (human/rat) and analyze metabolites via LC-MS/MS. Key degradation pathways include CYP450-mediated oxidation of the chromenone ring .
Structural Adjustments : Introduce fluorine at the 4-methyl position to block oxidative metabolism or replace the acetamide linker with a carbamate to enhance plasma stability .
What are the best practices for ensuring reproducibility in synthetic protocols?
Q. Basic
- Detailed Reaction Logs : Document exact equivalents, solvent grades, and purification methods (e.g., column chromatography vs. recrystallization).
- Batch-to-Batch Analysis : Compare NMR and HPLC data across batches to detect impurities. Use standardized reagents (e.g., Sigma-Aldrich) to minimize variability .
How do solvent polarity and temperature influence the compound’s stability during storage?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
